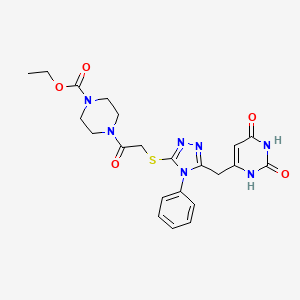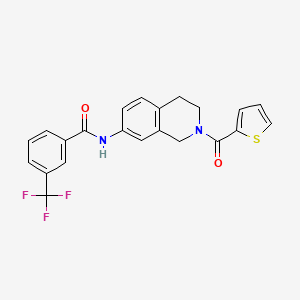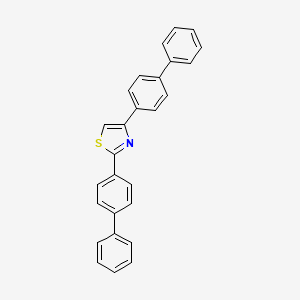
1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride is a compound that belongs to the class of azetidine and triazole derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, while triazole is a five-membered ring containing three nitrogen atoms. The combination of these two moieties in a single molecule imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through various methods, including the aza Paternò–Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene.
Introduction of Triazole Moiety: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Iodination: The iodination of the triazole ring can be achieved using iodine or iodine monochloride under suitable conditions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: The azetidine and triazole rings can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and lithium aluminum hydride can be used under appropriate conditions.
Cycloaddition Reactions: Reagents such as azides and alkynes are used in the presence of catalysts like copper(I) salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while cycloaddition reactions can produce fused ring systems.
科学的研究の応用
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1-(azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and triazole moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
Uniqueness
1-(Azetidin-3-yl)-5-iodo-1H-1,2,3-triazole dihydrochloride is unique due to the presence of both azetidine and triazole rings in a single molecule, along with the iodine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(azetidin-3-yl)-5-iodotriazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN4.2ClH/c6-5-3-8-9-10(5)4-1-7-2-4;;/h3-4,7H,1-2H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYFPIHUIPIIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=CN=N2)I.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2883321.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2883323.png)


![[4-(1H-tetraazol-5-yl)phenoxy]acetic acid](/img/structure/B2883330.png)

![3,4-difluoro-N-[(2-methoxyadamantan-2-yl)methyl]benzamide](/img/structure/B2883332.png)
![N-{[4-butyl-5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2883333.png)


![7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-5-ethyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2883336.png)

![{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2883340.png)

